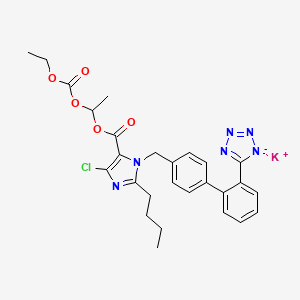

Elisartan potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

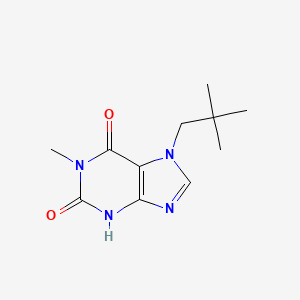

Rutas sintéticas y condiciones de reacción: La síntesis de Elisartán Potásico implica varios pasos clave. Los intermedios principales incluyen 2-butil-4-cloro-3H-imidazol-5-carbaldehído y 2-ciano-4’-metil bifenilo. El primero se sintetiza a partir de valeronitrilo y cloruro de acetilo mediante una serie de reacciones, mientras que el segundo se obtiene acoplando o-clorobenzonitrilo con cloruro de p-metilfenilmagnesio en presencia de cloruro de manganeso y cloro trimetilsilano .

Métodos de producción industrial: En entornos industriales, la síntesis de Elisartán Potásico se optimiza para la eficiencia y el rendimiento. El proceso implica el uso de principios de química verde para minimizar el impacto ambiental. Los pasos clave incluyen la formación del anillo tetrazol a partir del grupo ciano utilizando azida de sodio e hidrocloruro de trietilamina .

Análisis De Reacciones Químicas

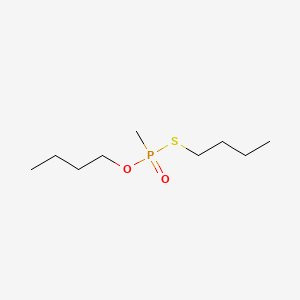

Tipos de reacciones: El Elisartán Potásico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo tetrazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las condiciones suelen implicar el uso de catalizadores como el paladio sobre carbono.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que conservan la estructura central del Elisartán Potásico pero con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

El Elisartán Potásico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran bloqueadores del receptor de la angiotensina II.

Biología: La investigación se centra en sus efectos sobre las vías celulares y la expresión génica.

Medicina: Se estudia ampliamente por su papel en el tratamiento de la hipertensión, la nefropatía diabética y la insuficiencia cardíaca.

Industria: Se utiliza en el desarrollo de sistemas de administración de fármacos de liberación sostenida y parches transdérmicos

Mecanismo De Acción

El Elisartán Potásico actúa inhibiendo competitivamente la unión de la angiotensina II al receptor AT1 en varios tejidos, incluido el músculo liso vascular y las glándulas suprarrenales. Esta inhibición previene los efectos vasoconstrictores y secretores de aldosterona de la angiotensina II, lo que lleva a la relajación de los vasos sanguíneos y una disminución de la presión arterial. El metabolito activo del Elisartán Potásico, E-3174, es significativamente más potente y actúa como un antagonista no competitivo de AT1 .

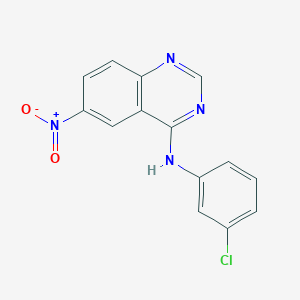

Compuestos similares:

Valsartán: Otro bloqueador del receptor de la angiotensina II utilizado para tratar la hipertensión.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado para indicaciones similares.

Amlodipino: Un bloqueador de los canales de calcio utilizado para tratar la presión arterial alta y la angina de pecho

Comparación: El Elisartán Potásico es único en su inhibición específica del receptor AT1, lo que proporciona un enfoque específico para reducir la presión arterial. A diferencia de los inhibidores de la ECA como el Lisinopril, no causa tos persistente, lo que lo convierte en una opción preferida para los pacientes que experimentan este efecto secundario. En comparación con los bloqueadores de los canales de calcio como el Amlodipino, el Elisartán Potásico tiene un mecanismo de acción diferente, lo que ofrece una alternativa para los pacientes que pueden no responder bien a otras clases de fármacos antihipertensivos .

Comparación Con Compuestos Similares

Valsartan: Another angiotensin II receptor blocker used to treat hypertension.

Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for similar indications.

Amlodipine: A calcium channel blocker used to treat high blood pressure and angina

Comparison: Elisartan Potassium is unique in its specific inhibition of the AT1 receptor, which provides a targeted approach to lowering blood pressure. Unlike ACE inhibitors like Lisinopril, it does not cause a persistent cough, making it a preferred option for patients who experience this side effect. Compared to calcium channel blockers like Amlodipine, this compound has a different mechanism of action, offering an alternative for patients who may not respond well to other classes of antihypertensive drugs .

Propiedades

Número CAS |

154568-18-0 |

|---|---|

Fórmula molecular |

C27H28ClKN6O5 |

Peso molecular |

591.1 g/mol |

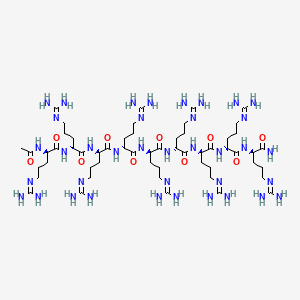

Nombre IUPAC |

potassium;1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C27H28ClN6O5.K/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25;/h7-10,12-15,17H,4-6,11,16H2,1-3H3;/q-1;+1 |

Clave InChI |

LWBGIHXLGBYBNG-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)C(=O)OC(C)OC(=O)OCC)Cl.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.